molecular formula C17H20N6 B2462698 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380098-80-4

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile

Cat. No. B2462698
CAS RN: 2380098-80-4
M. Wt: 308.389
InChI Key: IYGRCHOSUWNOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known as EPPC, is a chemical compound that has been the subject of scientific research for its potential use in drug development. This compound has been found to have unique properties that make it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to inhibit the activity of the enzyme AKT, which is involved in cell survival and proliferation. In inflammation research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In neurological disorder research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to have various biochemical and physiological effects. In cancer research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to inhibit the production of inflammatory cytokines. In neurological disorder research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to reduce oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile in lab experiments include its unique properties, such as its ability to inhibit various enzymes and signaling pathways. The limitations of using 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the research and development of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile. One direction is to further investigate its potential use in cancer therapy, particularly in combination with other drugs. Another direction is to explore its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which will be important for its future development as a drug.

Synthesis Methods

The synthesis of 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 5-ethyl-6-methylpyrimidine-4-carboxylic acid and 4-(4-chlorophenyl)piperazine. These two compounds are reacted together to form the intermediate 4-(5-ethyl-6-methylpyrimidin-4-yl)piperazine-1-carboxylic acid. This intermediate is then reacted with 2-chloropyridine-3-carbonitrile to form the final product, 6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile.

Scientific Research Applications

6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been studied for its potential use in drug development. It has been found to have activity against various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been found to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In neurological disorder research, 6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

6-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6/c1-3-15-13(2)19-12-20-17(15)23-9-7-22(8-10-23)16-6-4-5-14(11-18)21-16/h4-6,12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYGRCHOSUWNOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CN=C1N2CCN(CC2)C3=CC=CC(=N3)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.